2-(2',3',5,6-Tetramethoxy-[1,1'-biphenyl]-2-yl)acetic acid
Description
2-(2',3',5,6-Tetramethoxy-[1,1'-biphenyl]-2-yl)acetic acid is a biphenyl-derived acetic acid featuring four methoxy (-OCH₃) substituents at the 2',3',5, and 6 positions of the biphenyl scaffold. Though direct synthesis or application data for this specific compound are absent in the provided evidence, its structural analogs (e.g., methoxy-, chloro-, or hydroxyl-substituted biphenylacetic acids) offer insights into its physicochemical and biological properties .
Properties
Molecular Formula |
C18H20O6 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-[2-(2,3-dimethoxyphenyl)-3,4-dimethoxyphenyl]acetic acid |
InChI |
InChI=1S/C18H20O6/c1-21-13-7-5-6-12(17(13)23-3)16-11(10-15(19)20)8-9-14(22-2)18(16)24-4/h5-9H,10H2,1-4H3,(H,19,20) |
InChI Key |
NVKNDGJZQSMBTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)O)C2=C(C(=CC=C2)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate aryl halides and boronic acids.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via a Friedel-Crafts acylation reaction using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Hydroxylated or carbonylated biphenyl derivatives.
Reduction: Alcohol or aldehyde derivatives of the biphenyl acetic acid.
Substitution: Biphenyl derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The methoxy groups and the acetic acid moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-(2',3',5,6-Tetramethoxy-[1,1'-biphenyl]-2-yl)acetic acid, highlighting substituent effects on molecular weight, solubility, acidity, and safety:
Key Findings:
For example, 2-(4'-Chloro-[1,1'-biphenyl]-2-yl)acetic acid likely has a lower pKa (~3.5–4.0) than the methoxy analog due to the electron-withdrawing nature of Cl . Hydroxyl groups (as in benzilic acid) significantly enhance acidity (pKa ~3.0) via resonance stabilization of the conjugate base .
Steric and Solubility Considerations: Tetramethoxy substitution in the target compound increases steric hindrance and hydrophilicity compared to mono-substituted analogs. This may reduce crystallinity but improve solubility in polar aprotic solvents (e.g., DMSO or acetone).
Synthetic Utility :
- Palladium-catalyzed arylation (as in ) is a viable route for synthesizing biphenylacetic acid derivatives. The tetramethoxy target compound could be synthesized using similar protocols with tetramethoxy-substituted iodobenzene precursors.
Biological Activity
2-(2',3',5,6-Tetramethoxy-[1,1'-biphenyl]-2-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and various biological effects.
- Molecular Formula : C16H18O4
- Molecular Weight : 274.312 g/mol
- CAS Number : 19491-10-2
Synthesis
The synthesis of this compound involves multiple steps starting from simpler biphenyl derivatives. The introduction of methoxy groups is achieved through methylation reactions, followed by carboxylation to yield the final product.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related biphenyl compounds. For instance, compounds derived from biphenyl structures have shown selective activity against various pathogens, including Chlamydia species. These studies suggest that the structural modifications in biphenyl derivatives can enhance their antibacterial efficacy.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| ACP1a | N. meningitidis | 64 μg/mL |
| ACP1b | H. influenzae | 8 μg/mL |
These findings indicate that modifications akin to those found in this compound could lead to significant antimicrobial properties.
Antioxidant Activity
Biphenyl derivatives have also been studied for their antioxidant capabilities. For example, certain analogs exhibit high radical scavenging activity and lipid peroxidation inhibition. The antioxidant activity is often correlated with the presence of methoxy groups at specific positions on the biphenyl ring.
| Compound | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| Compound A | 41.48% | 88.76% |
| Compound B | 11.89% | Not specified |
These properties suggest that this compound may possess similar antioxidant effects.
The mechanism by which biphenyl derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. For instance, some studies indicate that these compounds can modulate signaling pathways related to inflammation and oxidative stress.
Case Studies
A notable case study involved the evaluation of a series of tetramethoxybiphenyl derivatives against Chlamydia trachomatis. The results demonstrated that these compounds could significantly reduce chlamydial inclusion sizes and numbers in infected cells without exhibiting cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
